4,7-Dibromo-2,1,3-benzoselenadiazole
Overview
Description
4,7-Dibromo-2,1,3-benzoselenadiazole is an organoselenium compound with the molecular formula C₆H₂Br₂N₂Se. It is a derivative of benzoselenadiazole, where the hydrogen atoms at positions 4 and 7 are replaced by bromine atoms. This compound is known for its unique electronic properties and is used in various scientific research applications, particularly in the field of organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromo-2,1,3-benzoselenadiazole can be synthesized through several methods. One common approach involves the bromination of 2,1,3-benzoselenadiazole using bromine in the presence of a catalyst such as iron. The reaction typically occurs under reflux conditions in a suitable solvent like acetic acid .
Another method involves the reduction of 3,6-dibromobenzene-1,2-diamine, which can be synthesized by the NaBH₄ reduction of 4,7-dibromo-2,1,3-benzothiadiazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents, typically under anhydrous conditions.
Coupling Reactions: Palladium catalysts like Pd(PPh₃)₄ are commonly used in Suzuki coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced, such as alkyl or aryl groups.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4,7-Dibromo-2,1,3-benzoselenadiazole is widely used in scientific research due to its unique electronic properties. Some of its applications include:
Organic Electronics: It is used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Solar Cells: It serves as a central building block for the preparation of dye-sensitized solar cells (DSSCs).
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4,7-dibromo-2,1,3-benzoselenadiazole is primarily related to its electronic properties. The presence of bromine atoms and the selenadiazole ring contribute to its ability to participate in various electronic interactions. These interactions are crucial in its applications in organic electronics and solar cells, where it acts as an electron acceptor or donor .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-2,1,3-benzoxadiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
4,7-Dibromo-2,1,3-benzoselenadiazole is unique due to the presence of selenium in its structure. Selenium imparts distinct electronic properties compared to sulfur or oxygen in similar compounds like 4,7-dibromo-2,1,3-benzothiadiazole and 4,7-dibromo-2,1,3-benzoxadiazole. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
4,7-dibromo-2,1,3-benzoselenadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2Se/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYRQFKGUCDJAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=N[Se]N=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348157 | |
Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63224-42-0 | |
Record name | 4,7-Dibromo-2,1,3-benzoselenadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-dibromo-2,1,3-benzoselenadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,7-Dibromo-2,1,3-benzoselenadiazole a desirable building block for electrochromic polymers?
A: this compound acts as a strong electron-accepting unit in conjugated polymers. When incorporated into a polymer backbone with a suitable electron-donating unit like carbazole, it influences the polymer's electronic and optical properties. Specifically, the variation of heteroatoms (N, S, and Se) in the benzothiadiazole unit significantly impacts the electro-optic properties of these polymers [].
Q2: How does the incorporation of this compound into carbazole-based polymers affect their properties?
A: Research shows that incorporating this compound as an acceptor unit alongside carbazole as a donor unit results in polymers with desirable electrochromic behavior []. The resulting polymer, PCBS, exhibits a broad absorption band and a significant change in transmittance (ΔT) in the near-infrared (NIR) region upon oxidation. This characteristic makes PCBS particularly interesting for NIR electrochromic applications [].
Q3: What is the significance of the crystal structure of this compound?
A: Understanding the crystal structure of this compound is crucial for explaining its properties and reactivity. The compound crystallizes in the monoclinic system with the space group P21/c []. Detailed crystallographic data, including cell parameters, bond lengths, and angles, provide insights into its molecular packing and potential intermolecular interactions, which are essential for predicting its behavior in various chemical reactions and material applications.
Q4: Are there any computational studies investigating the properties of this compound-containing polymers?
A: While the provided research abstracts don't explicitly mention computational studies on this compound-containing polymers, DFT calculations have been used to study similar systems where the acceptor unit is varied []. These calculations provide insights into the electronic structure, band gap, and optical properties of such polymers, helping researchers understand the impact of structural modifications on their performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.